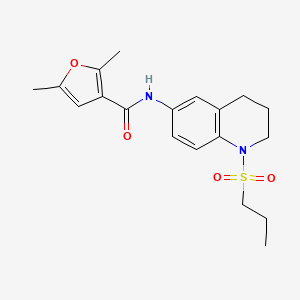

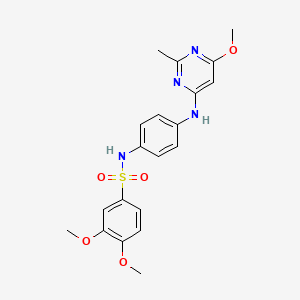

![molecular formula C16H17N5O3 B2407315 N-烯丙基-8-(4-甲氧基苯基)-4-氧代-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺 CAS No. 946311-18-8](/img/structure/B2407315.png)

N-烯丙基-8-(4-甲氧基苯基)-4-氧代-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

1,2,4-Triazoles can be synthesized using various methods. One approach involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another method involves the three-component condensation of 3-amino-1,2,4-triazole and pyruvic acid with salicylic aldehydes and anisaldehydes in mild heating conditions .

Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .

Chemical Reactions Analysis

Triazoles undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Physical And Chemical Properties Analysis

Triazoles are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . They are known for their unique structure and properties, which make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .

科学研究应用

化学合成和衍生物

- 咪唑并对称三嗪的衍生物已被合成,突出了类似于 N-烯丙基-8-(4-甲氧基苯基)-4-氧代-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺的化合物的化学多功能性(Dovlatyan 等,2009)。

抗癌应用

- 8-芳基-2,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3,4-二酮和 8-芳基-4-亚氨基-2,3,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3(6H)-酮的新型衍生物已在体外显示出对各种人类癌细胞的细胞毒活性(Sztanke 等,2007)。

- 一项关于 8-(4-甲氧基苯基)-4-氧代-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酸乙酯的研究揭示了其作为新型抗癌剂的潜力,证明了与 N-烯丙基-8-(4-甲氧基苯基)-4-氧代-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺相关的化合物在癌症研究中的重要性(Tyszczuk‐Rotko 等,2020)。

细胞培养中的代谢效应

- 研究探索了唑嗪衍生物(包括类似于 N-烯丙基-8-(4-甲氧基苯基)-4-氧代-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺的结构)对癌细胞和正常细胞培养中能量代谢的影响,显示出差异性效应并突出了它们在癌症治疗中的潜力(Al-Humairi 等,2023)。

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazine derivatives, have been found to exhibit a variety of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a range of targets, including enzymes, receptors, and other proteins.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the activities of similar compounds, it can be hypothesized that it may interact with its targets in a way that modulates their function, leading to changes in cellular processes . For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of specific molecules, or it may bind to receptors, altering their signaling pathways.

Biochemical Pathways

These could include pathways involved in cell growth and proliferation (in the case of anticancer activity), inflammatory responses (in the case of anti-inflammatory activity), and microbial metabolism (in the case of antimicrobial activity) .

Pharmacokinetics

For instance, the carboxamide group may enhance water solubility, potentially aiding in absorption and distribution, while the methoxyphenyl group may be subject to metabolic transformations .

Result of Action

Based on the activities of similar compounds, potential effects could include the inhibition of cell growth (in the case of anticancer activity), the reduction of inflammation (in the case of anti-inflammatory activity), and the inhibition of microbial growth (in the case of antimicrobial activity) .

未来方向

Triazoles have been the focus of many research studies due to their widespread potential pharmaceutical activity. The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research will likely continue to explore new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

属性

IUPAC Name |

8-(4-methoxyphenyl)-4-oxo-N-prop-2-enyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-3-8-17-14(22)13-15(23)21-10-9-20(16(21)19-18-13)11-4-6-12(24-2)7-5-11/h3-7H,1,8-10H2,2H3,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTQHMOPCMVUDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)methyl]acetamide](/img/structure/B2407232.png)

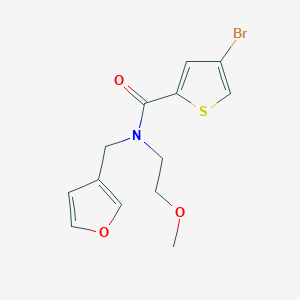

![Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2407234.png)

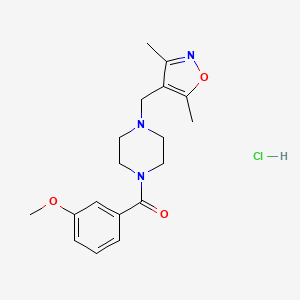

![7-(4-benzoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407235.png)

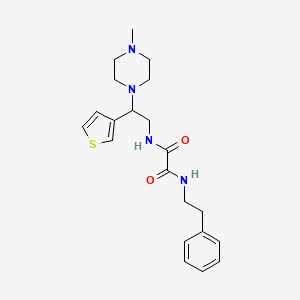

![N-(2,5-dimethoxyphenyl)-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2407241.png)

![ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2407248.png)

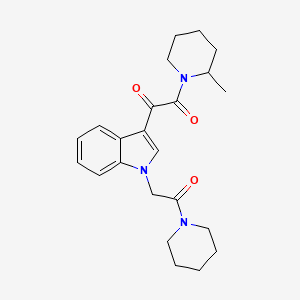

![7-(4-(3-(4-methoxyphenyl)propanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407250.png)

![2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2407251.png)

![5-(Azepan-1-ylsulfonyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2407253.png)